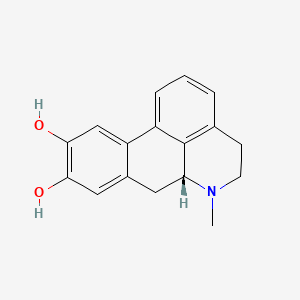
C.I. Reactive Red 24
概要
説明
C.I. Reactive Red 24 is a synthetic dye that is widely used in various industries, such as textile, paper, and leather. It belongs to the family of azo dyes, which are characterized by the presence of one or more azo (-N=N-) groups in their chemical structure. This compound is known for its bright red color and excellent color fastness properties, which make it a popular choice for dyeing and printing applications.
科学的研究の応用
環境科学: 廃水処理
C.I. Reactive Red 24(RR24)は、吸着プロセスによる廃水処理に利用されます。ZnOナノ粒子で改質された農業廃棄物由来のバイオチャーは、水溶液からのRR24の吸着を強化することが示されています {svg_1}。この用途は、特に繊維産業からの工業廃棄物におけるRR24の蔓延とその関連する環境リスクのために重要です。
化学工学: バイオチャーの改質
化学工学において、ZnOナノ粒子を用いたバイオチャーの改質は、RR24に対する吸着能力を高めるための革新的なアプローチです。これは、サトウキビのバガスやキャッサバの根の皮などの農業廃棄物を用いてバイオチャーを製造し、その後ZnOナノ粒子で強化して、模擬廃水からのRR24除去性能を向上させることを伴います {svg_2}.
電気化学: 電気化学的酸化分解
硝酸塩と組み合わせてボロン・ドープ・ダイヤモンド(BDD)アノードを使用したRR24の電気化学的酸化分解は、もう1つの革新的な用途です。この方法は、廃水処理におけるRR24の除去効率を向上させることが提案されており、エネルギー効率が高く環境に優しいプロセスです {svg_3}.
材料科学: ナノ粒子の合成
バイオチャーの改質のためのZnOナノ粒子の合成は、材料科学との交差点を表しています。ナノ粒子は、改質されたバイオチャーのBET表面積の二重成長に寄与し、それによりRR24に対する吸着能力を高めます {svg_4}.
産業用途: 染色プロセス
RR24は、その強い色度安定性と生産の容易さのために、繊維産業の染色プロセスで広く使用されています。しかし、その分解の難しさや潜在的な環境汚染のリスクから、廃水からの除去は重要な研究分野となっています {svg_5}.
毒性学: 環境影響評価
RR24の人体健康および水生生態系への影響は、毒性学において懸念事項です。RR24の吸着と分解に関する研究は、環境保健および安全規制にとって重要な発がん性、変異原性、奇形原性を評価するのに役立ちます {svg_6}.
持続可能な技術: 農業廃棄物の利用
RR24吸着のためのバイオチャーを製造するために農業廃棄物を利用することは、持続可能な技術の応用です。これは、染料汚染の問題に対処するだけでなく、農業副産物のリサイクルを促進し、循環型経済に貢献します {svg_7}.
分析化学: モニタリングと分析
分析化学では、廃水中のRR24濃度のモニタリングとさまざまな処理方法の効率の分析が不可欠です。高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術を使用して、RR24の分解経路と最終分解産物を研究しています {svg_8}.
Safety and Hazards
作用機序
Target of Action
C.I. Reactive Red 24, also known as Reactive Red 24, is primarily targeted for the removal from wastewater . It is commonly used in industries such as rubber, paper, leather, plastics, and textile . The primary targets of this compound are the pollutants in the wastewater, particularly the residual reactive dyes released from the textile industry .
Mode of Action
The mode of action of Reactive Red 24 involves adsorption onto biochars . Biochars derived from agricultural wastes like sugarcane bagasse and cassava root husks are modified using ZnO nanoparticles to generate modified biochars for the removal of Reactive Red 24 from stimulated wastewater . The main adsorption mechanisms of Reactive Red 24 onto biochars are controlled by electrostatic interactions between biochars’ surface positively charged functional groups with azo dye anions, pore filling, hydrogen bonding formation, and π–π interaction .
Biochemical Pathways
The biochemical pathways involved in the action of Reactive Red 24 are primarily related to the adsorption process. The adsorption of Reactive Red 24 onto biochars follows the pseudo-first-order model and the Langmuir isotherm . The process involves electrostatic interactions, pore filling, hydrogen bonding formation, and π–π interaction .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Reactive Red 24, we can discuss its behavior in the environment. The adsorption capacities of biochars for Reactive Red 24 can reach up to 105.24 mg g−1 at an initial RR24 concentration of 250 mg L−1, pH 3, and contact time of 60 min . The adsorption capacity on modified biochars, which were reused after five adsorption–desorption cycles, showed no significant drop .
Result of Action
The result of the action of Reactive Red 24 is the successful removal of the dye from wastewater. The structure of Reactive Red 24 can be degraded, and a high decolorization rate can be obtained in a wide pH range . The decolorization percentage and decolorization rate will be further improved when salt is present in the catalytic system .
Action Environment
The action of Reactive Red 24 is influenced by several environmental factors. These include the loading ratio of ZnO nanoparticles, solution pH, contact time, and initial RR24 concentration . For instance, a lower decolorization temperature can extend the decolorization time . Furthermore, the presence of salt in the catalytic system can improve the decolorization percentage and rate .
生化学分析
Biochemical Properties
C.I. Reactive Red 24 plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular oxidative states. Additionally, C.I. Reactive Red 24 can bind to proteins, altering their conformation and function, which can impact cellular signaling pathways and metabolic processes .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress-related signaling pathways, such as the mitogen-activated protein kinase pathway. This activation can result in changes in gene expression, leading to altered cellular functions and metabolic activities. Furthermore, C.I. Reactive Red 24 can induce oxidative stress in cells, impacting cellular metabolism and potentially leading to cell damage or apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, impacting various biochemical pathways. Additionally, C.I. Reactive Red 24 can interact with DNA, leading to changes in gene expression and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products. These products can have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to C.I. Reactive Red 24 in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, this compound can induce significant toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies have shown that high doses of C.I. Reactive Red 24 can lead to organ damage and other systemic effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. The metabolic pathways of C.I. Reactive Red 24 are complex and can vary depending on the cellular context and environmental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. The localization and accumulation of this compound can impact its activity and function. For instance, the accumulation of C.I. Reactive Red 24 in certain organelles can lead to localized oxidative stress and cellular damage .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in organelles such as mitochondria or lysosomes can impact its interactions with biomolecules and its overall cellular effects. Studies have shown that the subcellular localization of C.I. Reactive Red 24 can influence its ability to induce oxidative stress and cellular damage .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for C.I. Reactive Red 24 involves the reaction of a diazonium salt with a coupling component.", "Starting Materials": [ "4-Aminoazobenzene", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "1-Naphthol", "Dimethylformamide", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Diazotization of 4-Aminoazobenzene using Sodium nitrite and Hydrochloric acid to form the diazonium salt", "Step 2: Preparation of the coupling solution by dissolving 1-Naphthol in Sodium hydroxide and Dimethylformamide", "Step 3: Addition of the diazonium salt to the coupling solution, resulting in the formation of C.I. Reactive Red 24", "Step 4: Isolation and purification of the product using Sodium carbonate and Water" ] } | |
CAS番号 |
70210-20-7 |
分子式 |
C26H20ClN7NaO10S3 |
分子量 |
745.1 g/mol |
IUPAC名 |
trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31); |
InChIキー |
YDEVTHGMXMIOSJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
正規SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O)Cl.[Na] |
その他のCAS番号 |
70210-20-7 12238-00-5 |
ピクトグラム |
Irritant |
同義語 |
C.I. Reactive Red 24 RR24 dye |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



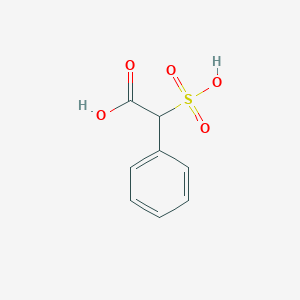
![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)

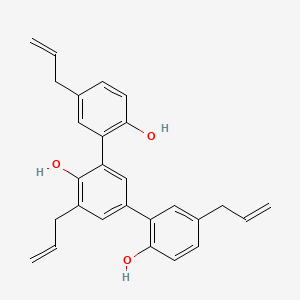
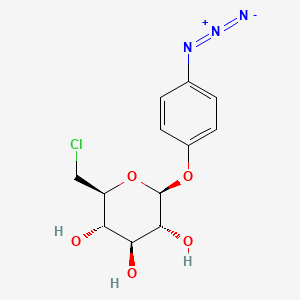
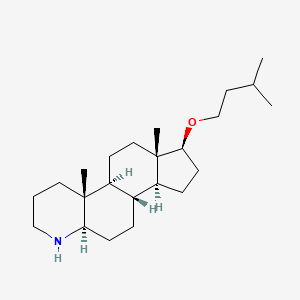
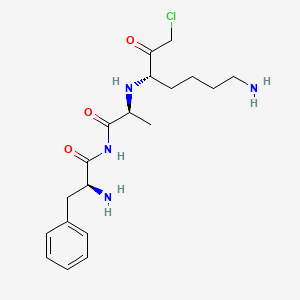

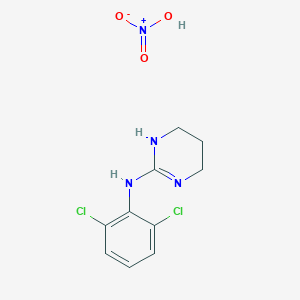
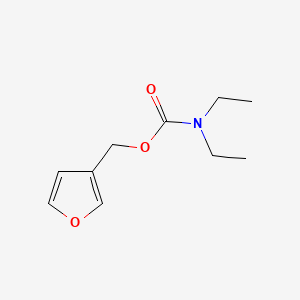
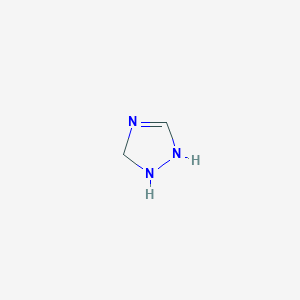
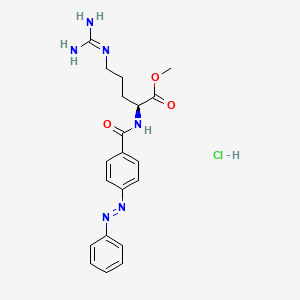
![(1R,4aS,10aR)-N-[2-(diethylamino)ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide](/img/structure/B1210100.png)
